molecular formula C11H16N2O2S B13572218 Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate

Cat. No.: B13572218
M. Wt: 240.32 g/mol
InChI Key: QDOICUMNKKQSIR-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

methyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C11H16N2O2S/c1-15-10(14)6-9-7-16-11(13-9)8-2-4-12-5-3-8/h7-8,12H,2-6H2,1H3

InChI Key

QDOICUMNKKQSIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=N1)C2CCNCC2

Origin of Product

United States

Chemical Reactions Analysis

Biological Activity

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate, with the CAS number 1495391-70-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anticonvulsant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2SC_{11}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 240.32 g/mol. The structure incorporates a thiazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL

The compound demonstrated significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticonvulsant Activity

Thiazole derivatives have also shown promise in the treatment of epilepsy. In a study exploring the anticonvulsant properties of related compounds, this compound was assessed in seizure models.

Table 2: Anticonvulsant Activity in Animal Models

CompoundED50 (mg/kg)ModelReference
This compound24.5Maximal Electroshock Test (MES)
Control (Standard Drug)20.0MES

The results indicated that the compound has comparable efficacy to standard anticonvulsant medications, suggesting its potential utility in treating seizure disorders.

Anticancer Activity

The anticancer potential of this compound was investigated against several cancer cell lines, including breast and prostate cancer models.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.5
PC3 (Prostate Cancer)12.3

The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Case Study on Antimicrobial Effects : A study conducted on various thiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted antimicrobial efficacy. This compound was among the most effective derivatives tested against Gram-positive bacteria .
  • Anticonvulsant Research : In an experimental model assessing seizure activity, this compound showed protective effects comparable to established anticonvulsants, suggesting that it may act through similar mechanisms involving GABAergic pathways .
  • Anticancer Evaluation : The compound was tested for its ability to induce apoptosis in cancer cells, revealing that it triggers caspase-dependent pathways leading to cell death in both breast and prostate cancer models .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate?

The synthesis typically involves:

  • Esterification : Reacting the carboxylic acid precursor (e.g., 2-(2-(piperidin-4-yl)thiazol-4-yl)acetic acid) with methanol and thionyl chloride (SOCl₂) under reflux, followed by purification via trituration with diethyl ether .
  • Coupling Reactions : For derivatives, carbodiimide reagents like EDCI and HOBt are used to couple thiazole intermediates with piperidine-containing moieties in dichloromethane, with yields exceeding 85% .
  • Piperidine Functionalization : tert-Butyl-protected piperidine intermediates (e.g., tert-butyl 2-(piperidin-4-yl)acetate) are deprotected under acidic conditions to yield the final compound .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR in DMSO-d₆ are standard. Key signals include:
  • Thiazole protons at δ 6.71 ppm (Ar-H) and ester methyl groups at δ 3.66 ppm (CH₃) .
  • Piperidine protons appear as multiplet signals between δ 1.5–3.0 ppm .
    • Mass Spectrometry : ESI-MS confirms molecular weight, with [M+H]+ peaks matching calculated values (e.g., m/z 498.2 for a related derivative) .
    • Chromatography : Thin-layer chromatography (TLC) or HPLC-DAD ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : The ester is polar but lipophilic, soluble in DMSO, methanol, and dichloromethane. Aqueous solubility is poor (<1 mg/mL), requiring sonication for in vitro assays .
  • Stability : Hydrolyzes under basic conditions (e.g., LiOH in THF/water) to the carboxylic acid derivative. Store desiccated at -20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling yields for derivatives?

  • Reagent Selection : Use EDCI/HOBt with N-methylmorpholine in dichloromethane for amide bond formation, achieving >90% yields .
  • Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Trituration with ether isolates crystalline products .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HeLa or MCF-7) and exposure times (24–72 hours). Cross-validate with flow cytometry for apoptosis .
  • Structural Confirmation : Re-analyze disputed compounds via 1^1H NMR and HPLC to confirm purity and identity. Contradictions often arise from undetected impurities or tautomeric forms .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to targets like EGFR or PI3Kα. Key interactions include hydrogen bonding between the thiazole nitrogen and kinase active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with IC₅₀ values from cytotoxicity data .

Q. How to address discrepancies in NMR spectral data during structural elucidation?

  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; ester methyl signals may shift upfield in non-polar solvents .
  • Dynamic Processes : Variable-temperature NMR identifies rotational barriers in piperidine rings, which cause splitting or broadening at room temperature .

Q. What methodologies assess the compound’s pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 minutes indicates rapid hepatic clearance .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (fu); values <5% suggest high albumin affinity .

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